2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC18784173
Molecular Formula: C8H4F4O2
Molecular Weight: 208.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F4O2 |
|---|---|
| Molecular Weight | 208.11 g/mol |
| IUPAC Name | 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H |
| Standard InChI Key | HFGHPAWOYREXAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₈H₄F₄O₂) consists of a benzene ring substituted with:
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Fluorine at position 2 (C-2), contributing to electronic modulation and metabolic stability.
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Hydroxyl group at position 3 (C-3), enhancing solubility and enabling hydrogen bonding.
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Trifluoromethyl group at position 4 (C-4), increasing lipophilicity and resistance to oxidative degradation.
The aldehyde functional group at position 1 (C-1) serves as a reactive handle for further chemical transformations, such as condensation or nucleophilic additions.
Spectroscopic Characterization
While direct NMR data for this compound are unavailable, analogous compounds provide predictive insights:
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¹H NMR: The aldehyde proton is expected as a singlet near δ 10.5 ppm . The aromatic protons adjacent to electron-withdrawing groups (F, CF₃) would resonate downfield (δ 7.3–8.0 ppm) . The hydroxyl proton may appear as a broad singlet (~δ 5.5 ppm) in deuterated dimethyl sulfoxide.
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¹³C NMR: The aldehyde carbon would appear near δ 190 ppm, while CF₃ and fluorine-bearing carbons show characteristic splitting .
Synthesis and Reaction Pathways
Retrosynthetic Considerations
Physicochemical Properties
Solubility and Partitioning
The hydroxyl group significantly impacts solubility compared to non-hydroxylated analogs:
| Property | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Target Compound (Predicted) |
|---|---|---|
| Log P (XLOGP3) | 2.37 | 1.85 |
| Water Solubility (mg/mL) | 0.355 | 1.2–2.5 |
| GI Absorption | High | Moderate |
Increased water solubility arises from the hydroxyl group’s hydrogen-bonding capacity, though the trifluoromethyl group partially counteracts this effect .
Stability and Reactivity
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Thermal Stability: Decomposition likely above 200°C, similar to trifluoromethylated aromatics .
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Photostability: Fluorine and CF₃ groups reduce UV-induced degradation .
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Acidity: The hydroxyl group (pKa ~9–10) enables deprotonation under basic conditions, facilitating O-alkylation or acylation.
Applications in Research
Pharmaceutical Intermediate
The compound’s aldehyde group is pivotal for synthesizing:
Materials Science
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